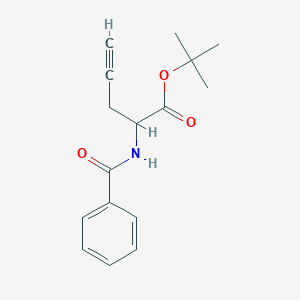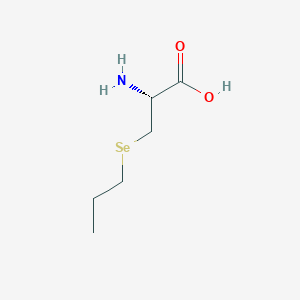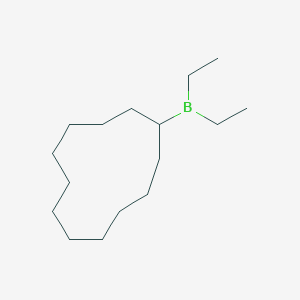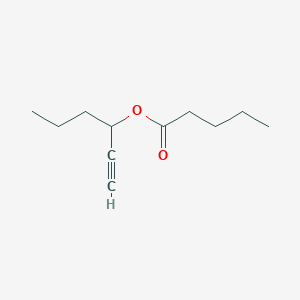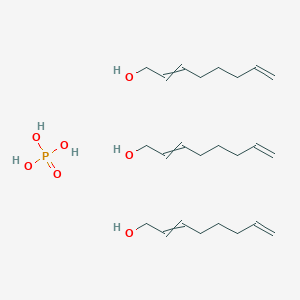![molecular formula C9H12O3 B12550964 4-[(Propan-2-yl)oxy]benzene-1,2-diol CAS No. 150092-74-3](/img/structure/B12550964.png)
4-[(Propan-2-yl)oxy]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Propan-2-yl)oxy]benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a propan-2-yl group attached to the benzene ring via an oxygen atom, making it a methoxy derivative of catechol (benzene-1,2-diol).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Propan-2-yl)oxy]benzene-1,2-diol can be achieved through various methods, including:
Electrophilic Aromatic Substitution:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Propan-2-yl)oxy]benzene-1,2-diol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Catechol derivatives
Substitution: Various substituted benzenediols
Aplicaciones Científicas De Investigación
4-[(Propan-2-yl)oxy]benzene-1,2-diol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-[(Propan-2-yl)oxy]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound can also undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparación Con Compuestos Similares
4-[(Propan-2-yl)oxy]benzene-1,2-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Lacks the propan-2-yl group, making it less hydrophobic and less reactive in certain chemical reactions.
4-Methylcatechol (4-methylbenzene-1,2-diol): Has a methyl group instead of a propan-2-yl group, leading to different chemical and biological properties.
Guaiacol (2-methoxyphenol): Contains a methoxy group at the ortho position, making it structurally similar but with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
150092-74-3 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4-propan-2-yloxybenzene-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,10-11H,1-2H3 |
Clave InChI |
UWYZCVZVKZJALZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


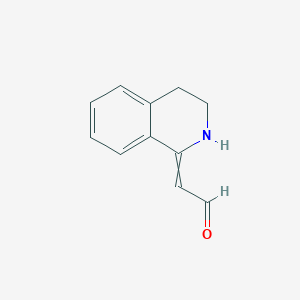
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
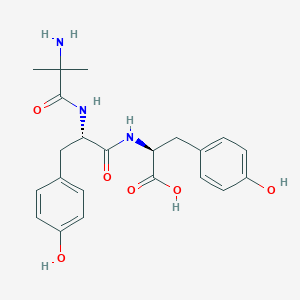
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)
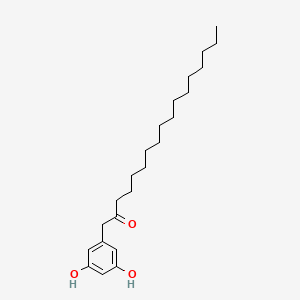
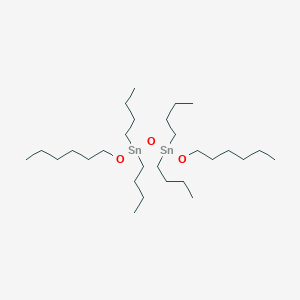
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
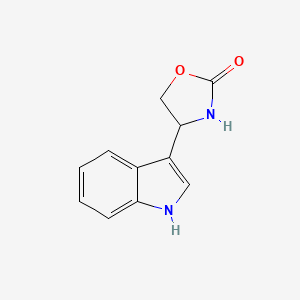
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
